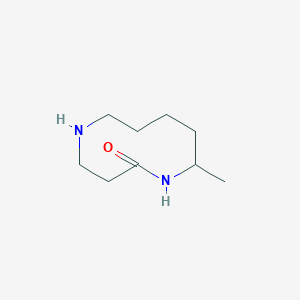

10-Methyl-1,5-diazecan-2-one

Description

Significance of Nitrogen-Containing Macrocyclic Lactams in Synthetic Chemistry

Nitrogen-containing macrocyclic lactams are a prominent class of organic compounds that feature a large ring structure containing an amide bond within a cycle of twelve or more atoms. These structures are of considerable interest in synthetic chemistry due to their prevalence in a wide array of biologically active natural products and pharmaceutical agents. The unique architecture of macrocyclic lactams imparts conformational flexibility, which can lead to high potency and selectivity when interacting with biological targets. bldpharm.com

The synthesis of these macrocycles can be challenging, often requiring high-dilution conditions or template-assisted strategies to favor the intramolecular ring-closing reaction over intermolecular polymerization. nih.gov The amide bond within the macrocycle provides a site for hydrogen bonding, which is crucial for molecular recognition and binding to biological receptors. researchgate.net

Overview of Diazecane Scaffolds in Heterocyclic Chemistry

The diazecane scaffold is a ten-membered heterocyclic ring containing two nitrogen atoms. In the case of 10-Methyl-1,5-diazecan-2-one, these nitrogen atoms are at positions 1 and 5. This arrangement is a specific subtype of a broader class of medium-sized rings (8-11 membered) and larger macrocycles that are important in medicinal chemistry. bldpharm.com The presence of two nitrogen atoms within the ring offers multiple points for functionalization and can significantly influence the compound's physicochemical properties, such as basicity and solubility.

Heterocyclic compounds, in general, are fundamental to drug discovery, with a vast number of pharmaceuticals containing at least one heterocyclic ring. chemdiv.com Diazecane and its derivatives, such as the related diazepanes and diazocanes, have been investigated for a range of biological activities. For instance, seven-membered benzodiazepines are well-known for their effects on the central nervous system. researchgate.net The exploration of homologous eight-membered (diazocane) and ten-membered (diazecane) systems is a logical progression in the search for novel therapeutic agents. researchgate.net

Research Trajectory of this compound and Related Structures

As of the current date, dedicated research focusing specifically on the synthesis, properties, and applications of this compound is not extensively documented in peer-reviewed literature. The compound is listed by several chemical suppliers, indicating its availability for research purposes. bldpharm.com

The research trajectory for this compound can be inferred from studies on structurally related molecules. The synthesis of substituted 1,5-diazocan-2-ones, the eight-membered ring homologues, has been reviewed, highlighting their promising biological activities. researchgate.net Synthetic approaches often involve cyclization reactions of linear precursors containing the necessary diamine and carboxylic acid functionalities. The N-methylation of cyclic peptides and other nitrogen-containing heterocycles is a well-established technique to modify their properties, suggesting that the synthesis of this compound could likely be achieved through N-methylation of the parent 1,5-diazecan-2-one (B2410337) or by using a methylated building block in the cyclization step.

Research into related diazecane derivatives has shown their potential as scaffolds in drug discovery. For instance, substituted diazecanones have been explored for their potential anticancer properties. core.ac.uk The broader class of diazecane-containing compounds has been investigated for various therapeutic applications, underscoring the potential for future research into specific derivatives like this compound.

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

10-methyl-1,5-diazecan-2-one |

InChI |

InChI=1S/C9H18N2O/c1-8-4-2-3-6-10-7-5-9(12)11-8/h8,10H,2-7H2,1H3,(H,11,12) |

InChI Key |

MMHXPHRADTWCJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCNCCC(=O)N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 10 Methyl 1,5 Diazecan 2 One and Its Analogs

Strategic Retrosynthetic Analyses of the 10-Methyl-1,5-diazecan-2-one Framework

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. govtgirlsekbalpur.comdeanfrancispress.com For a molecule like this compound, the analysis primarily focuses on the most logical bond disconnections within the macrocyclic ring.

Two primary retrosynthetic disconnections are considered for this framework:

Amide Bond Disconnection (C-N Disconnection): The most evident disconnection is that of the amide bond (C2-N1). This is a standard approach in peptide and lactam synthesis. This break transforms the cyclic lactam into a linear ω-amino acid precursor. This precursor is a 5-amino-10-methyl-decanoic acid derivative, where one nitrogen is part of the terminal amino group and the other is an amine along the carbon chain, poised for the final cyclization step.

1,5-Diamine Precursor Disconnection: An alternative strategy involves disconnecting the carbon chain to reveal a 1,5-diamine building block and a dicarbonyl-containing fragment. This approach is conceptually related to the synthesis of related heterocycles like 1,5-benzodiazepines, which often involves the condensation of a diamine with a ketone or dicarbonyl compound. nih.gov For the target molecule, this could involve disconnecting the C5-C6 and C9-C10 bonds, suggesting assembly from a methylated diamine and a suitable five-carbon electrophilic partner. This strategy is particularly useful if the chiral methyl-bearing diamine is readily accessible.

These analyses generate a roadmap for the synthesis, highlighting the key fragments, or synthons, and their real-world chemical counterparts, known as synthetic equivalents. govtgirlsekbalpur.comslideshare.net

Precursor Synthesis and Building Block Development for the Diazecane Core

The successful synthesis of the target macrocycle is critically dependent on the efficient construction of its acyclic precursors. This involves methods for extending carbon chains while incorporating nitrogen atoms at specific positions and strategically introducing the key methyl group.

Approaches to Nitrogen-Containing Chain Elongation

Building the linear backbone of the this compound precursor requires methods that can construct a carbon chain with precisely placed nitrogen functionalities. Several modern synthetic strategies are applicable:

Iterative Chain Elongation: Inspired by polyketide biosynthesis, iterative methods can build up carbon chains step-by-step. One such approach uses decarboxylative Claisen condensation with malonic acid half thioesters (MAHTs) to extend a carboxylic acid. rsc.orgnih.gov Nitrogen can be incorporated into this chain by converting the β-keto groups formed during elongation into oximes, which can later be reduced to amines. nih.govrsc.orgresearchgate.net This iterative process allows for controlled, modular construction of the required carbon-nitrogen backbone.

Radical-Mediated Amination: Nitrogen-centered radicals offer powerful tools for C-N bond formation. acs.org These reactive intermediates can be generated from precursors like N-chloroamides and can participate in addition reactions with olefins to elongate a chain while introducing a nitrogen atom. Such methods are valuable for creating the functionalized amide and lactam precursors needed for macrocyclization. acs.org

Condensation Reactions: Classic condensation reactions remain a cornerstone of heterocycle synthesis. The synthesis of 1,5-benzodiazepines, for instance, relies on the condensation of o-phenylenediamines with ketones. nih.gov Adapting this logic, a precursor for the diazecane ring could be assembled by reacting a suitable diamine with a dicarbonyl compound or its equivalent, effectively forming the linear chain in a single convergent step.

Introduction of the Methyl Group at the 10-Position

The placement of the methyl group at the C10 position is a crucial stereochemical consideration. The most effective strategies introduce this chiral center early in the synthesis using a pre-existing chiral building block.

Chiral Pool Synthesis: A common approach is to start with a commercially available, enantiomerically pure molecule. For instance, a precursor like (R)- or (S)-3-aminobutanoic acid could serve as the starting point. The methyl-bearing stereocenter is thus incorporated from the beginning, and subsequent chain elongation reactions build the rest of the acyclic framework.

Asymmetric Synthesis: If a suitable chiral pool starting material is unavailable, asymmetric synthesis provides an alternative. This could involve an asymmetric alkylation of an enolate or an asymmetric reduction of a ketone at the appropriate position in the precursor chain to set the desired stereochemistry. The synthesis of analogs like 10-methyl-10-deazaminopterin has demonstrated the importance of resolving diastereomers at the C-10 position, as the stereochemistry can significantly impact biological activity. nih.gov

Macrocyclization Strategies for the 1,5-Diazecan-2-one (B2410337) Ring System

The formation of a 10-membered ring is an entropically disfavored process. Success hinges on choosing a high-yielding cyclization reaction and employing conditions that favor the desired intramolecular reaction over intermolecular polymerization.

Amide Bond Formation Methodologies in Macrocyclization

The final step in the most common retrosynthetic route is an intramolecular amide bond formation (lactamization). This macrocyclization is challenging, and its success depends heavily on the chosen methodology and reaction conditions. nih.gov Key strategies include:

High-Dilution Principle: To minimize competing intermolecular reactions that lead to dimers and polymers, macrocyclizations are typically performed at very low concentrations of the linear precursor (e.g., <0.05 M). acs.org

Solid-Phase Synthesis: Anchoring the linear precursor to a solid support (resin) can facilitate intramolecular cyclization. nih.gov The isolated nature of the molecules on the resin creates a "pseudo-dilution" effect, which sterically inhibits intermolecular reactions even at higher effective concentrations. nih.govqyaobio.com

Coupling Reagents: A variety of reagents have been developed to activate the carboxylic acid for amide bond formation. The careful selection of these reagents is crucial to ensure high yields and minimize side reactions like epimerization. qyaobio.com

| Coupling Reagent Class | Examples | Characteristics |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used, but can lead to epimerization and requires additives like HOBt or HOAt to suppress side reactions. qyaobio.com |

| Phosphonium Reagents | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP | High coupling efficiency, less prone to racemization than carbodiimides. The BOP reagent has been shown to be effective in synthesizing saturated diazocanone rings. researchgate.net |

| Aminium/Uronium Reagents | HBTU, HATU, TBTU | Fast reaction rates and high yields; HATU is particularly effective for sterically hindered couplings. qyaobio.com |

Chemoselective Ligation: These methods involve the reaction of two mutually and uniquely reactive functional groups, allowing for cyclization without the need for protecting groups on other functionalities. qyaobio.com

| Ligation Method | Reacting Groups | Key Features |

| Native Chemical Ligation (NCL) | N-terminal Cysteine + C-terminal Thioester | Forms a native amide bond under mild, neutral aqueous conditions. Highly chemoselective. qyaobio.com |

| Staudinger Ligation | N-terminal Azide (B81097) + C-terminal Phosphinothioester | Forms an amide bond tracelessly. The reaction proceeds via a cyclic iminophosphorane intermediate. qyaobio.com |

| Ketoacid-Hydroxylamine (KAHA) Ligation | C-terminal Ketoacid + N-terminal Hydroxylamine | Forms an amide bond under mild conditions, expanding the toolkit beyond traditional peptide chemistry. qyaobio.com |

Intramolecular Cyclization Reactions

Beyond direct lactamization, other modern cyclization reactions can be envisioned to construct the 1,5-diazecan-2-one core, often by forming a C-C or C-N bond other than the final amide linkage.

Ring-Closing Metathesis (RCM): RCM, catalyzed by ruthenium complexes like the Grubbs or Hoveyda-Grubbs catalysts, is a powerful method for forming macrocyclic alkenes from linear diene precursors. nih.gov A precursor containing two terminal alkenes could be cyclized, with the resulting double bond being hydrogenated in a subsequent step to yield the saturated diazecane ring.

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) are highly efficient and orthogonal reactions. qyaobio.commdpi.com A linear precursor containing a terminal alkyne and an azide could be cyclized to form a triazole-containing macrocycle. While not the exact target, this produces a stable and valuable analog where the triazole ring acts as an amide bond isostere. qyaobio.com

Palladium-Catalyzed Cross-Coupling: Intramolecular variants of reactions like the Buchwald-Hartwig amination can be used to form C-N bonds. nih.gov This could be employed to form one of the C-N bonds in the diazecane ring from a precursor containing an amine and an aryl or vinyl halide.

Radical Cyclization: Intramolecular radical additions can be highly effective for forming five- and six-membered rings, but can also be applied to larger rings. libretexts.org A radical generated on the precursor chain could add to a tethered double bond to forge the macrocycle.

Catalytic Approaches in this compound Synthesis

Catalysis offe

Modern Synthetic Techniques and Process Intensification

Photochemical and Electrochemical Methods in Macrocyclization

The synthesis of medium-sized rings, such as the diazecane core of this compound, presents significant challenges due to unfavorable enthalpic and entropic barriers during cyclization. chinesechemsoc.orgchinesechemsoc.org Traditional intramolecular strategies often require high-dilution conditions to minimize competing intermolecular reactions. chinesechemsoc.org Photochemical and electrochemical methods have emerged as powerful alternatives, offering unique reaction pathways that can facilitate the construction of these complex scaffolds under mild conditions. rsc.orgwhiterose.ac.uk These techniques often proceed through radical or radical ion intermediates, enabling transformations that are not accessible through conventional thermal reactions. chinesechemsoc.orgwhiterose.ac.uk

Electrochemical Approaches to Medium-Ring Lactams

Electrosynthesis provides a green and efficient platform for challenging transformations by replacing chemical oxidants or reductants with electricity. rsc.orgimist.ma In the context of macrocycles analogous to this compound, electrochemical methods have been successfully applied to the synthesis of medium-sized lactams through innovative ring-expansion strategies. chinesechemsoc.orgrsc.org

One notable strategy involves an electrochemical dehydrogenative ring-expansion reaction that proceeds via a remote amidyl radical migration. chinesechemsoc.orgchinesechemsoc.org This method allows for the synthesis of eight- to eleven-membered lactams from readily available benzocyclic ketones and amides. chinesechemsoc.orgmdpi.com The reaction is typically performed in a simple undivided cell using graphite (B72142) electrodes and avoids the need for external metal catalysts or chemical oxidants. rsc.org The process is initiated by the single-electron oxidation of an amide to form a key amidyl radical intermediate, which then induces a C-C bond cleavage and ring expansion. chinesechemsoc.orgchinesechemsoc.org This approach demonstrates excellent tolerance for a wide range of functional groups on both the ketone and amide components. chinesechemsoc.org

Mechanistic studies indicate that the choice of electrode material can influence reaction efficiency, with graphite rods often providing superior results compared to platinum or nickel. chinesechemsoc.org Furthermore, the reaction can proceed effectively under atmospheric conditions, adding to its practical appeal. chinesechemsoc.org

| Starting Benzocyclic Ketone | Starting Amide | Product | Yield (%) |

|---|---|---|---|

| α-Tetralone | Aniline | 6-Phenyl-6,7,8,9-tetrahydro-5H-benzo[b]azecin-5-one | 85 |

| α-Tetralone | 4-Fluoroaniline | 6-(4-Fluorophenyl)-6,7,8,9-tetrahydro-5H-benzo[b]azecin-5-one | 83 |

| α-Tetralone | 4-(Trifluoromethyl)aniline | 6-(4-(Trifluoromethyl)phenyl)-6,7,8,9-tetrahydro-5H-benzo[b]azecin-5-one | 72 |

| 6-Methoxy-α-tetralone | Aniline | 2-Methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[b]azecin-5-one | 94 |

| 1-Indanone | Aniline | 5-Phenyl-7,8-dihydro-6H-benzo[b]azonin-6-one | 75 |

Photochemical Macrocyclization Strategies

Photochemistry offers highly selective and mild reaction conditions by using light to activate specific chromophores within a molecule. whiterose.ac.uk Photochemical macrocyclization can be broadly categorized into redox-neutral processes, where a photoexcited state directly participates in the cyclization, and processes involving photoinduced electron transfer (PET) to generate reactive radical intermediates. whiterose.ac.uk

While direct photochemical synthesis of this compound is not prominently documented, related methodologies highlight the potential of this approach for creating aza-heterocycles. A relevant example is the photochemical skeletal enlargement of pyridines to synthesize 1,2-diazepines. chemrxiv.org This transformation involves the in situ generation of 1-aminopyridinium ylides, which, upon irradiation with UV light, rearrange to insert a nitrogen atom into the ring, thereby expanding the six-membered pyridine (B92270) into a seven-membered 1,2-diazepine. chemrxiv.org The efficiency and selectivity of this rearrangement are influenced by the substituents on the pyridine ring and the nature of the ylide. chemrxiv.org For instance, blocking the C2-position of the pyridine with a methyl or phenyl group directs the insertion to occur exclusively between the N1 and C6 atoms. chemrxiv.org

| Pyridine Precursor | Activating Agent | Product | Yield (%) |

|---|---|---|---|

| Pyridine | O-(Mesitylenesulfonyl)hydroxylamine | 1H-1,2-Diazepine | 45 |

| 2-Phenylpyridine | O-(Mesitylenesulfonyl)hydroxylamine | 7-Phenyl-1H-1,2-diazepine | 52 |

| 2-Methylpyridine (α-picoline) | O-(Mesitylenesulfonyl)hydroxylamine | 7-Methyl-1H-1,2-diazepine | 55 |

| 4-Methoxypyridine | O-Tosylhydroxylamine | 5-Methoxy-1H-1,2-diazepine | 72 |

| Pyridine | Boc-ONH2 / PhI(OAc)2 | 1-Boc-1H-1,2-diazepine | 76 |

These examples underscore the utility of photochemical and electrochemical methods in accessing medium-ring and larger heterocyclic structures that are challenging to synthesize via traditional means. The generation of unique radical intermediates under mild, catalyst-free, or light-induced conditions provides a modern synthetic arsenal (B13267) for constructing complex molecules, including analogs of this compound.

Elucidation of Stereochemical Features and Asymmetric Synthesis of 10 Methyl 1,5 Diazecan 2 One

Chiral Pool Approaches and Substrate-Controlled Diastereoselective Synthesis

Chiral pool synthesis is a foundational strategy in asymmetric synthesis that utilizes naturally abundant, inexpensive chiral molecules like amino acids or terpenes as starting materials. escholarship.orgresearchgate.net This approach leverages the pre-existing stereocenters of the starting material to construct complex chiral targets. For a molecule like 10-Methyl-1,5-diazecan-2-one, a logical chiral precursor would be an enantiomerically pure amino acid, which can be elaborated to form the ten-membered ring.

In a relevant example, the chiral pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes (a seven-membered ring system) was successfully achieved starting from enantiomerically pure amino acids. nih.gov The key step in forming the seven-membered ring was an intramolecular coupling of amino acids. nih.gov This methodology highlights a viable pathway where a chiral amino acid could serve as the source of the C10 stereocenter in this compound. The synthesis would involve N-alkylation and chain extension followed by a macrocyclization step.

Substrate-controlled diastereoselective synthesis relies on an existing stereocenter within the molecule to direct the stereochemical outcome of subsequent reactions. Once the initial stereocenter is established (e.g., from a chiral pool starting material), it can influence the facial selectivity of reactions at other sites, including the crucial ring-closing step. For instance, in the synthesis of complex polycyclic structures, the chiral methyl branching in precursors like citronellol (B86348) has been used effectively to control stereochemistry. researchgate.net Similarly, the C10-methyl group in a linear precursor to this compound would be expected to influence the conformation of the transition state during macrocyclization, favoring the formation of one diastereomer over another if additional stereocenters are present or formed.

Asymmetric Catalysis in Generating this compound Stereoisomers

Asymmetric catalysis offers a more flexible and efficient alternative to chiral pool methods, avoiding the stoichiometric use of chiral reagents. sioc-journal.cn This approach employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate.

Enantioselective methodologies are designed to create a specific stereoisomer from a non-chiral starting material. For the synthesis of chiral lactams and related heterocycles, several catalytic strategies have proven effective. Organocatalysis, for example, has been used in the enantioselective synthesis of tetrahydro-1,4-benzodiazepin-2-ones. chemistryviews.org In one such approach, a quinine-derived urea (B33335) catalyst facilitated a one-pot sequence involving a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization to yield the desired heterocycles with high enantioselectivity (up to 98% ee). chemistryviews.org

Another powerful strategy involves the enantioselective alkylation of a prochiral enolate. In the synthesis of quaternary 1,4-benzodiazepine-2,5-diones, a di(p-anisyl)methyl (DAM) group installed at the N1 position enabled the highly retentive and enantioselective replacement of the C3-proton with various electrophiles. nih.gov This method allows for the creation of a quaternary stereocenter with excellent enantioselectivity. nih.gov Such a strategy could be adapted for this compound, where a prochiral 1,5-diazecan-2-one (B2410337) could undergo catalytic asymmetric methylation at the C10 position.

When a stereocenter is already present in the acyclic precursor, the primary challenge becomes controlling the relative stereochemistry of new stereocenters formed during ring closure. The conformational chirality of the molecule can play a key role in directing the outcome of these reactions. nih.gov

Tandem reactions that combine conjugate addition with cyclization are particularly effective for controlling diastereoselectivity. For example, the synthesis of trans-C(1)-C(2)-stereoisomers of a substituted cyclopentane (B165970) was achieved via a diastereoselective tandem conjugate addition-cyclization protocol using a homochiral lithium amide. nih.gov This principle is applicable to the formation of the this compound ring, where the intramolecular cyclization of a linear precursor containing the C10-methyl group could be controlled to yield a specific diastereomer. The choice of coupling reagents and reaction conditions is critical; reagents like BOP have been shown to be effective in the cyclization of saturated chiral diazocanones where other methods failed. researchgate.net

The table below summarizes catalytic approaches applicable to the synthesis of chiral nitrogen heterocycles.

| Catalytic Strategy | Heterocycle Class | Catalyst/Reagent Example | Key Transformation | Stereocontrol | Ref |

| Organocatalysis | Tetrahydro-1,4-benzodiazepin-2-ones | epi-Quinine derived urea (eQNU) | Domino Ring-Opening Cyclization (DROC) | Enantioselective (up to 98% ee) | chemistryviews.org |

| Substrate Control | Quaternary 1,4-Benzodiazepines | N1-DAM protected substrate | Deprotonation/Alkylation | Enantioselective (retentive) | nih.gov |

| Tandem Reaction | Substituted Cyclopentanes | Homochiral Lithium Amide | Conjugate Addition-Cyclization | Diastereoselective | nih.gov |

| Metal Catalysis | 1,5-Benzodiazepines | H-MCM-22 (Zeolite) | Condensation/Cyclization | Achiral Synthesis (High Yield) | nih.gov |

Stereochemical Analysis of this compound Analogs

The precise determination of stereochemistry is essential for understanding structure-activity relationships (SAR). While specific studies on this compound analogs are not prevalent, the analysis of related diazepane and benzodiazepine (B76468) structures provides a framework for the methods that would be employed. High-resolution NMR spectroscopy (¹H, ¹³C, NOESY) and single-crystal X-ray diffraction are the primary tools for elucidating both relative and absolute configurations.

For instance, in the development of 1,2,4-trisubstituted 1,4-diazepanes as σ1 receptor ligands, stereochemistry was found to be a key factor. nih.gov It was observed that while the configuration at the 2-position did not significantly influence σ1 affinity, the nature of substituents at other positions was critical. nih.gov This type of detailed SAR study, underpinned by robust stereochemical analysis, would be crucial for developing analogs of this compound.

The table below shows findings from an SAR study on related 1,4-diazepane analogs.

| Compound/Analog | Substituent Variation | Analytical Method | Key Finding | Ref |

| (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane | Varied substituents at N1, C2, N4 | NMR, Receptor Binding Assays | (S)-configuration at C2 maintained high σ1 affinity; benzyl (B1604629) at N1 and cyclohexylmethyl/butyl at N4 were preferred. | nih.gov |

| Quaternary Benzodiazepines | Diastereomeric Pair | Deprotonation/Trapping Experiments | Conformational chirality of the seven-membered ring dictates the stereochemical outcome of alkylation. | nih.gov |

Chiral Resolution Techniques for Macrocyclic Lactams

When asymmetric synthesis is not feasible or provides insufficient enantiomeric excess, chiral resolution offers a powerful method for separating stereoisomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective technique for the resolution of lactams. nih.govmdpi.com

The success of the separation depends on the selection of the CSP and the mobile phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown excellent performance in separating β-lactam and δ-lactam enantiomers. nih.govmdpi.com

Commonly used CSPs include:

Cellulose-based: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)). nih.gov

Amylose-based: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) and Lux® Amylose-2 (amylose tris(5-chloro-2-methylphenylcarbamate)). nih.gov

Macrocyclic Antibiotics: Teicoplanin-based CSPs (e.g., Chirobiotic T) are also effective chiral selectors for a broad range of compounds. mdpi.comnih.govresearchgate.net

The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a polar modifier like 2-propanol or ethanol (B145695), is critical for achieving optimal separation and enantioselectivity. nih.gov In cases where HPLC methods are unsuccessful, NMR spectroscopy in the presence of a chiral shift reagent, such as Chirabite-AR, can be used to differentiate and quantify enantiomers. luc.edu

The following table summarizes common CSPs and conditions for lactam resolution.

| Chiral Stationary Phase (CSP) | Selector Type | Typical Mobile Phase | Application Example | Ref |

| Chiralcel® OD-H | Coated Cellulose Derivative | n-Hexane / 2-Propanol with TFA | Resolution of δ-lactam enantiomers | nih.govmdpi.com |

| Chiralpak® IA | Immobilized Amylose Derivative | n-Hexane / Polar Modifiers with TFA/DEA | General screening for lactam resolution | nih.gov |

| Chirobiotic® T/TAG | Macrocyclic Glycopeptide | Normal-phase or Polar Organic | Enantioseparation of β-lactams | mdpi.com |

| Chirabite-AR (NMR Reagent) | Macrocyclic Chiral Shift Reagent | CDCl₃ (in situ with analyte) | Resolution of macrocyclic lactam enantiomers by ¹H NMR | luc.edu |

Mechanistic Investigations and Chemical Reactivity of 10 Methyl 1,5 Diazecan 2 One

Reaction Mechanism Elucidation for Synthetic Pathways

The formation of a 10-membered ring containing two nitrogen atoms, such as the 1,5-diazecane core, presents significant synthetic challenges due to unfavorable enthalpic and entropic factors associated with medium-sized rings. nih.gov Modern synthetic methods, however, provide viable routes through carefully designed intramolecular cyclizations or tandem reactions.

The synthesis of diazecane rings can be achieved through various macrocyclization strategies. One prominent and well-studied approach applicable to this class of compounds is the tandem aza-Prins-type dimerization and cyclization. nih.gov Research on the synthesis of 1,6-diazecanes (a constitutional isomer of the target compound) demonstrates that N-acyliminium ion precursors can undergo a Lewis acid-promoted dimerization and subsequent intramolecular cyclization to stereoselectively furnish the 10-membered ring. nih.gov

The proposed mechanism for this type of transformation begins with the in situ formation of an N-acyliminium ion from a suitable precursor, such as an N-acyliminium ion precursor with an allylsilane moiety. This is followed by an intermolecular aza-Prins type reaction where one N-acyliminium ion acts as the electrophile and the allylsilane of another molecule acts as the nucleophile. This dimerization generates a new intermediate which then undergoes a subsequent, now intramolecular, aza-Prins cyclization to yield the desired 10-membered diazecane ring. nih.gov The choice of Lewis acid is critical; studies show that reagents like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can effectively promote the reaction, whereas other acids may be less successful. nih.gov

Another advanced strategy involves catalyst-transfer macrocyclization, which has been successfully applied to the synthesis of aza[1n]paracyclophanes. d-nb.info This method, often based on a Pd-catalyzed Buchwald-Hartwig cross-coupling reaction, promotes macrocycle formation through a proposed ring-walking mechanism. d-nb.info The process is driven by the formation of folded cyclic conformers during an oligomerization step, which pre-organizes the reactive ends of the growing chain, thereby favoring an intramolecular C–N bond formation over intermolecular polymerization. d-nb.info Computational studies support that hydrogen-bonding networks can play a crucial role in this pre-organization, stabilizing the necessary conformation for cyclization and leading to quantitative yields. mdpi.com

Table 1: Representative Conditions for Aza-Prins Dimerization-Cyclization for Diazecane Synthesis (Analogous System)

| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref |

| 1 | TMSOTf | CH₂Cl₂ | -78 to 0 | 1 | 82 | nih.gov |

| 2 | BF₃·OEt₂ | CH₂Cl₂ | -78 to 0 | 1 | 25 | nih.gov |

| 3 | TiCl₄ | CH₂Cl₂ | -78 to 0 | 1 | No Reaction | nih.gov |

| 4 | InCl₃ | CH₂Cl₂ | -78 to 0 | 1 | 45 | rsc.org |

The elucidation of reaction mechanisms for macrocyclization heavily relies on the identification and analysis of key intermediates and transition states. In the context of the aza-Prins cyclization, the N-acyliminium ion is a critical electrophilic intermediate. nih.govacs.org Its formation from a precursor alcohol or amide is often the initiating step, promoted by a Lewis or Brønsted acid. researchgate.net The subsequent cyclization proceeds through a highly organized transition state. For the synthesis of 1,6-diazecanes, stereochemical outcomes are explained by a chair-like transition state (TS-2), which leads to the observed trans stereochemistry in the product. nih.gov

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for analyzing these transient species. diva-portal.orgmdpi.com DFT calculations allow for the modeling of transition state structures, providing insights into bond lengths, angles, and activation energies. acs.orgnih.gov For instance, in catalyst-transfer macrocyclizations, DFT studies have shown that the formation of folded, hydrogen-bonded conformers of linear precursors is energetically favorable, effectively lowering the activation barrier for the final ring-closing step. d-nb.infomdpi.com This pre-organization minimizes the entropic penalty typically associated with bringing two ends of a long chain together for cyclization. mdpi.com Analysis can also distinguish between stepwise pathways, potentially involving discrete carbocation intermediates, and concerted pathways where cyclization and nucleophilic capture occur simultaneously. acs.org

Chemical Transformations and Derivatization Reactions of the 10-Methyl-1,5-diazecan-2-one Core

The this compound scaffold possesses two distinct nitrogen atoms—a tertiary amide nitrogen (N1) and a secondary amine nitrogen (N5)—and an amide carbonyl group, which serve as handles for further chemical modification.

Functional group interconversion allows for the modification of the core structure to produce diverse derivatives. wikipedia.org For the target molecule, two primary transformations are plausible:

N-Alkylation/N-Acylation at N5: The secondary amine at the N5 position is the most nucleophilic and basic site in the molecule. It is expected to readily undergo standard alkylation reactions with alkyl halides or acylation with acyl chlorides or anhydrides. mdpi.comorganic-chemistry.org Such reactions are common for functionalizing nitrogen heterocycles and would proceed selectively at the N5 position over the much less nucleophilic N1 amide nitrogen. rsc.org

Reduction of the Amide: The C2-carbonyl of the lactam can be reduced to a methylene (B1212753) group (–CH₂–). This transformation effectively converts the lactam into a cyclic diamine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this purpose. fiveable.me Milder reagents, such as sodium borohydride, have also been shown to reduce lactams, sometimes requiring activation or harsher conditions. acs.org

Table 2: Plausible Functional Group Interconversions for the Diazecane Core

| Position | Functional Group | Reagents | Product Functional Group | Ref (Analogous Reactions) |

| N5 | Secondary Amine | R-X, Base (e.g., K₂CO₃) | Tertiary Amine | mdpi.comorganic-chemistry.org |

| N5 | Secondary Amine | RCOCl, Base (e.g., Et₃N) | Tertiary Amide | pageplace.de |

| C2 | Amide (Lactam) | LiAlH₄ or BH₃·THF | Amine | fiveable.meacs.org |

The 10-membered ring is subject to transformations that alter its size or lead to its cleavage.

Ring-Opening Reactions: The amide bond within the lactam is the most likely site for ring-opening. This can be achieved via hydrolysis under either acidic or basic conditions, which would cleave the N1-C2 bond to yield a linear N-(aminoalkyl)amino acid derivative. sci-hub.se Studies on the hydrolysis of related 1,4-benzodiazepines show that both amide and imine (if present) linkages can be cleaved, with the specific pathway depending on pH and substitution. sci-hub.senih.gov Ring-opening can also be induced by other reagents; for example, treatment of related N-heterocyclic systems with chloroformates can lead to cleavage of a C-N bond. rsc.org

Ring-Expansion Reactions: Iterative ring expansion techniques, such as the Successive Ring Expansion (SuRE) methodology, offer a powerful way to build medium and large rings from smaller lactam precursors. d-nb.infonih.gov A plausible SuRE sequence would involve N-acylation of the lactam at N1, followed by a base-promoted rearrangement that inserts atoms from the N-acyl chain into the ring, thereby expanding it. nih.govrsc.org This strategy avoids the challenges of direct macrocyclization and could be a viable pathway to either synthesize the this compound core from a smaller lactam or to expand it into larger macrocycles. d-nb.inforsc.org Photochemical methods have also been reported for the two-carbon ring expansion of certain N-alkenyl lactams. rsc.org

Reactivity Profiles of the Amide and Amine Functionalities

The chemical behavior of this compound is dictated by the interplay between its secondary amine and tertiary amide functionalities.

N5 Secondary Amine: This group imparts nucleophilic and basic properties to the molecule. It is the primary site of protonation in the presence of acid. Its nucleophilicity makes it the reactive center for alkylation, acylation, arylation, and condensation reactions. mdpi.comorganic-chemistry.org The reactivity is analogous to that of typical acyclic secondary amines, though potentially modulated by the conformational constraints of the 10-membered ring.

N1-C2 Amide (Lactam): The tertiary amide group is significantly less reactive than the secondary amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. The N1 nitrogen is non-basic and a very poor nucleophile. The reactivity of this group is centered on the electrophilic nature of the carbonyl carbon (C2). It is susceptible to attack by strong nucleophiles, most notably hydride reagents (e.g., LiAlH₄) leading to reduction. acs.org Under forcing acidic or basic conditions, it can undergo hydrolysis to open the ring. sci-hub.se The presence of the N1-methyl group prevents tautomerization and reactions that might otherwise occur at an N-H lactam position.

Based on a comprehensive search of available scientific literature, there is currently no specific research data available on the kinetic studies of chemical reactions for the compound “this compound”. Investigations into the chemical reactivity and mechanistic pathways, particularly concerning kinetic data such as reaction rates, rate constants, and activation energies, have not been published for this specific molecule.

While research exists for structurally related compounds containing diazepine (B8756704) or other heterocyclic cores, this information is not directly applicable to this compound. The strict focus of this article on the specified compound prevents the inclusion of data from these related but distinct chemical entities.

Therefore, the section on "Kinetic Studies of Relevant Chemical Reactions" cannot be provided at this time due to the absence of relevant research findings and data tables in the public domain. Further experimental research would be required to determine the kinetic profile of this compound.

Advanced Structural Characterization and Conformational Analysis of 10 Methyl 1,5 Diazecan 2 One

High-Resolution NMR Spectroscopy for Structure Elucidation and Conformational Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. For 10-Methyl-1,5-diazecan-2-one, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be employed to establish the covalent framework and gain insights into its preferred conformations.

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are critical for assembling the molecular structure by identifying through-bond correlations between nuclei.

COSY: A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks within the diazepane ring and the methyl group. For instance, correlations would be expected between adjacent methylene (B1212753) protons in the aliphatic chain.

HSQC: This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on their attached protons.

HMBC: The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity across quaternary carbons and heteroatoms. For this compound, HMBC correlations would be crucial in confirming the position of the methyl group on the nitrogen atom and the placement of the carbonyl group.

A hypothetical summary of expected ¹H and ¹³C NMR chemical shifts is presented in Table 1.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|---|

| 2 | 172.5 | - | - | - |

| 3 | 45.2 | 3.25 | m | - |

| 4 | 28.9 | 1.80 | m | - |

| 6 | 50.1 | 3.40 | t | 6.5 |

| 7 | 26.5 | 1.95 | m | - |

| 8 | 25.8 | 1.70 | m | - |

| 9 | 55.3 | 3.10 | t | 6.8 |

Note: Chemical shifts are hypothetical and based on typical values for similar functional groups.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the spatial proximity of protons, providing crucial information about the molecule's three-dimensional structure and conformational preferences. In a flexible ten-membered ring like this compound, these experiments would reveal through-space interactions between protons that are close to each other, which can help to define the ring's conformation. For example, NOE cross-peaks between the methyl protons and specific protons on the diazepane ring would confirm their relative orientation.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of this compound (C₇H₁₄N₂O) by providing a highly accurate mass measurement. Electron ionization (EI) or electrospray ionization (ESI) would be suitable ionization methods. The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 143.1184 | 143.1182 |

Note: The observed m/z values are hypothetical.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a single crystal. This technique would yield bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the solid-state conformation of this compound. The resulting crystal structure would reveal the puckering of the ten-membered ring and the orientation of the methyl group.

Table 3: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.54 |

| b (Å) | 10.21 |

| c (Å) | 9.87 |

| β (°) | 105.3 |

Note: Crystallographic parameters are hypothetical.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, typically appearing in the range of 1630-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would also be observable around 3300 cm⁻¹. Raman spectroscopy would provide complementary information, particularly for non-polar bonds.

Table 4: Hypothetical Vibrational Spectroscopy Data for this compound

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3310 (broad) | 3308 |

| C-H Stretch | 2925, 2855 | 2923, 2854 |

| C=O Stretch (Amide I) | 1655 (strong) | 1652 |

Note: Wavenumbers are hypothetical.

Chiroptical Spectroscopy for Absolute Configuration Determination

If this compound is chiral, due to a stable, non-interconverting conformation or the presence of stereocenters introduced through substitution, chiroptical techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be essential for determining its absolute configuration. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. The experimental CD spectrum would be compared with a theoretically calculated spectrum for a known absolute configuration to make the assignment.

Computational Chemistry and Molecular Modeling of 10 Methyl 1,5 Diazecan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No published studies utilizing quantum chemical calculations to specifically investigate the electronic structure and reactivity of 10-Methyl-1,5-diazecan-2-one were found. Such studies would be valuable in providing insights into the molecule's fundamental properties.

There is no available literature that has employed Density Functional Theory (DFT) to analyze this compound. DFT studies would be instrumental in determining optimized geometry, electronic properties like HOMO-LUMO energy gaps, and reactivity descriptors.

A search for ab initio calculations to identify and analyze the conformational isomers of this compound yielded no specific results. This type of analysis is crucial for understanding the molecule's three-dimensional structure and the relative stabilities of its different spatial arrangements.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Specific molecular dynamics (MD) simulations focused on this compound have not been reported in the scientific literature. MD simulations would offer a deeper understanding of the molecule's behavior over time.

Without dedicated MD studies, the dynamic behavior and flexibility of the this compound macrocycle remain uncharacterized. Such research would elucidate the range of motion and structural fluctuations inherent to the molecule.

The influence of different solvents on the conformational preferences of this compound has not been computationally explored. Investigating solvent effects is key to understanding the molecule's behavior in various chemical environments.

Molecular Docking and Ligand-Target Interaction Prediction (Chemical Basis)

There are no available molecular docking studies that predict the interaction of this compound with any biological or chemical targets. Molecular docking would be a critical step in assessing its potential as a ligand for specific receptors or enzymes based on its chemical structure.

Binding Site Analysis and Interaction Fingerprints

Binding site analysis is a computational method used to identify and characterize the active site of a target protein where a ligand, such as this compound, would bind. This analysis typically involves docking the ligand into a protein's crystal structure to predict the binding conformation and affinity. acs.org Key amino acid residues within the binding pocket that interact with the ligand are identified. nih.gov

Interaction fingerprints are derived from this analysis, providing a binary or numerical representation of the key interactions between the ligand and the protein. These fingerprints can catalogue various types of interactions, including:

Hydrogen bonds

Hydrophobic contacts

Ionic interactions

Pi-pi stacking

These fingerprints are valuable for understanding the basis of molecular recognition and for comparing the binding modes of different ligands. nih.gov

Detailed Research Findings: Specific binding site analyses and interaction fingerprint data for this compound are not available in the current scientific literature. Such studies would require a defined biological target (e.g., a receptor or enzyme) for which this compound has demonstrated activity.

Scoring Function Evaluation and Interpretation

In molecular docking, scoring functions are mathematical methods used to approximate the binding affinity between a ligand and a target protein. sci-hub.box They calculate a "score" that ranks different binding poses of a single compound or compares different compounds. sci-hub.box The evaluation and interpretation of these scores are critical for the success of virtual screening campaigns. sci-hub.box

Common types of scoring functions include:

Force-field-based: These use classical mechanics principles to calculate energies.

Empirical: These are regression-based functions trained on experimental data.

Knowledge-based: These derive statistical potentials from known protein-ligand complexes.

Interpretation of the scores helps in prioritizing compounds for experimental testing. It is important to note that different scoring functions can yield different rankings, and their accuracy can be target-dependent. nih.gov

Detailed Research Findings: As no molecular docking studies specifically involving this compound have been published, there is no scoring function evaluation or interpretation data to report for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Chemical Parameters Only)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. scilit.comnih.gov For an analysis based solely on chemical parameters, the model would be built using descriptors calculated from the 2D or 3D structure of the molecules, without reference to a specific protein target.

These chemical descriptors can include:

Constitutional descriptors: Molecular weight, atom counts, etc.

Topological descriptors: Indices describing molecular branching and shape.

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, etc.

A QSAR model for analogs of this compound would require a dataset of structurally similar compounds with experimentally measured activity. The resulting model could then be used to predict the activity of new, unsynthesized analogs. ucl.ac.uk

Detailed Research Findings: There are no published QSAR studies on a series of analogs of this compound. Consequently, no QSAR models or associated chemical parameter data are available.

Cheminformatics and Virtual Screening for Analog Design

Cheminformatics tools are employed to manage and analyze large libraries of chemical structures. mdpi.com In the context of analog design, these tools are used for virtual screening, a process that computationally searches large compound databases to identify molecules with a high likelihood of being active at a specific biological target. mdpi.combohrium.com

Virtual screening can be broadly categorized into:

Structure-based virtual screening: This involves docking a library of compounds into the 3D structure of a target protein, as described in the sections above. ugent.be

The output of a virtual screening campaign is a ranked list of "hits," which can then be synthesized and tested experimentally to discover novel analogs with improved properties.

Detailed Research Findings: No cheminformatics or virtual screening studies for the design of analogs based on the this compound scaffold have been reported in the literature.

Chemical Biology and Medicinal Chemistry Applications of 10 Methyl 1,5 Diazecan 2 One As a Chemical Scaffold

Design Principles for 10-Methyl-1,5-diazecan-2-one Based Scaffolds

The strategic design of chemical libraries based on the this compound scaffold would be crucial for unlocking its therapeutic potential. Several established principles in medicinal chemistry could be applied to guide the development of potent and selective modulators of biological targets.

Bioisosteric replacement is a powerful strategy to modulate the physicochemical and pharmacological properties of a lead compound. In the context of the this compound scaffold, various bioisosteric modifications could be envisioned to fine-tune its activity, selectivity, and pharmacokinetic profile.

For instance, the lactam carbonyl group could be replaced with other functional groups such as a thiocarbonyl (thiolactam), an amidine, or a guanidine (B92328) group. These modifications would alter the hydrogen bonding capacity and electronic distribution of this region, potentially leading to altered target interactions. Similarly, the secondary amine at the 5-position could be replaced with an oxygen atom (to form an oxazecane derivative) or a sulfur atom (a thiazepane derivative), thereby modifying the polarity and hydrogen bonding potential of the scaffold.

The methyl group at the 10-position could be substituted with other small alkyl groups, cycloalkyl groups, or even fluorine atoms to probe the steric and electronic requirements of the binding pocket. The introduction of fluorine, for example, can influence metabolic stability and binding affinity through favorable electronic interactions.

A hypothetical application of these strategies is presented in the table below, illustrating potential bioisosteric replacements and their anticipated effects.

| Original Functional Group | Bioisosteric Replacement | Potential Impact on Properties |

| Carbonyl (C=O) in lactam | Thiocarbonyl (C=S) | Altered hydrogen bonding, potential for altered target selectivity |

| Secondary Amine (N-H) | Oxygen (O) | Reduced basicity, altered hydrogen bonding pattern |

| Methyl (CH3) | Trifluoromethyl (CF3) | Increased metabolic stability, altered electronic interactions |

Fragment-based drug discovery (FBDD) offers a rational approach to building potent ligands from small, low-affinity fragments that bind to specific subpockets of a biological target. The this compound scaffold could be deconstructed into key fragments, or alternatively, fragments could be grown or linked from the scaffold to explore the binding landscape of a target.

Initial screening of a fragment library could identify small molecules that bind to a target of interest. Subsequently, these fragments could be synthetically incorporated into the this compound scaffold at various positions. For example, a fragment identified to bind in a hydrophobic pocket could be appended to the carbon backbone of the macrocycle, while a fragment with hydrogen bonding capabilities could be attached to the secondary amine.

The macrocyclic nature of the scaffold itself could be optimized. The ring size could be systematically varied (e.g., expanding to an 11- or 12-membered ring or contracting to a 9-membered ring) to optimize the conformational preorganization and the presentation of substituents for target binding.

The following table outlines a hypothetical fragment-based approach using the this compound scaffold.

| Scaffold Position | Appended Fragment Type | Rationale for Optimization |

| C3 or C4 position | Aromatic ring (e.g., phenyl) | To occupy a hydrophobic pocket in the target protein |

| N5 position | Carboxylic acid | To form a salt bridge with a basic residue |

| C8 or C9 position | Hydrogen bond donor/acceptor | To enhance binding affinity through specific interactions |

Scaffold hopping involves replacing the core molecular framework of a known active compound with a structurally different but functionally equivalent scaffold. If a particular biological activity were to be discovered for a this compound derivative, scaffold hopping could be employed to identify novel chemotypes with improved properties. This could involve searching for commercially available or synthetically accessible scaffolds that can present the key pharmacophoric elements in a similar spatial arrangement.

For the design of a chemical library based on the this compound scaffold, a combinatorial approach would be highly effective. By systematically varying the substituents at multiple positions on the scaffold, a large and diverse collection of compounds could be generated. For example, a library could be designed by reacting a diverse set of carboxylic acids with the secondary amine at the 5-position, while simultaneously introducing a variety of building blocks at other positions on the macrocycle through multi-step synthetic sequences.

Structure-Activity Relationship (SAR) Studies: Chemical Basis

Once a hit compound based on the this compound scaffold is identified, systematic Structure-Activity Relationship (SAR) studies would be essential to understand the chemical basis of its activity and to guide the optimization process.

Positional scanning would involve systematically modifying each addressable position on the this compound scaffold and evaluating the effect on biological activity. This would help to identify which positions are sensitive to substitution and what types of substituents are favored for optimal target engagement.

For example, a series of analogs could be synthesized where the methyl group at the 10-position is replaced with a range of alkyl, aryl, and functionalized groups. The resulting SAR data would reveal the steric and electronic requirements of the binding pocket in that region. Similarly, the effect of substituents at each of the carbon atoms of the macrocyclic ring would be investigated.

The following table provides a hypothetical example of a positional scanning study.

| Position of Modification | Substituent | Observed Activity | Inference |

| C10 | H | Decreased | Methyl group is important for activity |

| C10 | Ethyl | Maintained | Small alkyl groups are tolerated |

| C10 | Phenyl | Abolished | Bulky groups are detrimental |

| N5 | Acetyl | Increased | Acylation of the amine is favorable |

The flexibility of the ten-membered ring in this compound allows it to adopt multiple conformations. It is likely that only one or a few of these conformations are bioactive. Therefore, strategies to conformationally restrict the scaffold and preorganize it into the bioactive conformation could lead to a significant increase in potency and selectivity.

This could be achieved by introducing rigidifying elements into the macrocycle, such as double bonds or by forming bicyclic structures through bridging between two atoms of the ring. For example, a carbon-carbon double bond could be introduced between C7 and C8, or a bridge could be formed between the N5 and C8 positions. Computational modeling would be a valuable tool to predict the conformational effects of such modifications and to guide the design of conformationally constrained analogs.

Theoretical Ligand-Target Binding Interactions and Affinity Prediction

There is no specific information available in the public literature detailing the theoretical ligand-target binding interactions or affinity predictions for this compound. General principles of enzyme inhibition and protein-ligand energetics exist, but their direct application to this specific compound is not documented.

Enzyme Inhibition Mechanisms (Chemical Aspects)

Without specific studies on this compound, any discussion of its enzyme inhibition mechanisms would be purely speculative. The chemical aspects of how it might interact with an enzyme's active site, whether through competitive, non-competitive, or other modes of inhibition, have not been reported. nih.gov

Protein-Ligand Interaction Energetics (Chemical Aspects)

Similarly, the energetics of its potential binding to any protein target are unknown. Computational studies, such as Monte Carlo/Free Energy Perturbation (MC/FEP) calculations, are often used to understand these interactions, but no such studies for this compound are publicly accessible. nih.gov These calculations would be essential to quantify the binding affinity and understand the contributions of various intermolecular forces.

Development of Chemical Probes and Tools for Biochemical Investigations

The development of chemical probes from a scaffold is a crucial step in understanding its biological function and target engagement. However, there is no published research on the modification of this compound to create such tools for biochemical investigations. This process would typically involve incorporating reporter tags or reactive groups to allow for visualization or covalent labeling of target proteins.

Strategies for Lead Optimization and Compound Design (Chemical Principles)

Lead optimization is a critical phase in drug discovery where a lead compound is refined to improve its therapeutic properties. danaher.com This involves iterative cycles of design, synthesis, and testing. patsnap.com Strategies often include modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic properties. danaher.compatsnap.com While general principles of lead optimization, such as structure-activity relationship (SAR) analysis, bioisosteric replacement, and scaffold hopping are well-established, their specific application to the this compound scaffold has not been detailed in available sources. patsnap.comnih.gov The optimization process is guided by understanding the "soft-spots" in a lead compound that are susceptible to metabolism, which can then be modified to improve stability. researchgate.net

Green Chemistry Principles in the Synthesis of 10 Methyl 1,5 Diazecan 2 One

Atom Economy Maximization in Synthetic Routes

Atom economy, a concept developed by Barry Trost, is a fundamental measure of a reaction's efficiency, calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgtaylorfrancis.com It shifts the focus from reaction yield to the inherent efficiency of the chemical transformation. scispace.com An ideal reaction incorporates all reactant atoms into the product, resulting in 100% atom economy and no waste byproducts. nih.govprimescholars.com

Addition and rearrangement reactions are examples of transformations that can achieve 100% atom economy. taylorfrancis.comkccollege.ac.in In contrast, substitution and elimination reactions inherently generate byproducts, leading to lower atom economy. primescholars.comkccollege.ac.in For instance, even with a 100% chemical yield, a reaction with 50% atom economy means that half the mass of the reactants is converted into waste. acs.org

To illustrate, consider a hypothetical synthesis of 10-Methyl-1,5-diazecan-2-one via an intramolecular cyclization of an amino acid precursor. The efficiency of such a route would be evaluated based on how many atoms from the starting materials and reagents are present in the final product versus in waste.

Table 1: Illustrative Atom Economy Calculation for a Hypothetical Reaction This table demonstrates the principle of atom economy. The specific reactants for this compound synthesis are not detailed in the searched literature, so this represents a general example of the calculation.

| Reactant A (Formula) | Reactant B (Formula) | Desired Product (Formula) | Byproduct(s) (Formula) | % Atom Economy Calculation | Result |

| C₂H₅Br | NaOH | C₂H₅OH | NaBr | (Mass of C₂H₅OH / (Mass of C₂H₅Br + Mass of NaOH)) * 100 | 52.3% |

| C₂H₄ | H₂O | C₂H₅OH | None | (Mass of C₂H₅OH / (Mass of C₂H₄ + Mass of H₂O)) * 100 | 100% |

This table is for illustrative purposes. The calculation for the substitution reaction yielding ethanol (B145695) shows that even at full conversion, a significant portion of the reactant mass becomes waste (NaBr). The addition reaction, in contrast, is 100% atom-economical. savemyexams.com

Use of Safer Solvents and Auxiliaries

The fifth principle of green chemistry advocates for eliminating or replacing hazardous auxiliary substances like solvents and separation agents with safer alternatives. wordpress.comskpharmteco.com Solvents are a major contributor to the environmental impact of chemical processes, often accounting for 50-80% of the mass in a standard batch operation and driving most of the energy consumption. acs.org Traditional solvents like chlorinated hydrocarbons, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are effective but pose significant health and environmental risks. skpharmteco.comscribd.com

Greener alternatives include water, supercritical fluids, and bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). skpharmteco.comresearchgate.net In many cases, the ideal scenario is a solvent-free reaction. mdpi.com Research into the synthesis of related 1,5-benzodiazepines has demonstrated the viability of using water as a solvent or conducting the reaction under solvent-free conditions, which simplifies processes and reduces pollution. rsc.orgbrieflands.com

Table 2: Comparison of Conventional and Greener Solvents This table provides a general comparison of solvents that could be considered in the synthesis of heterocyclic compounds.

| Conventional Solvent | Key Hazards | Greener Alternative(s) | Benefits of Alternative |

| Dichloromethane (DCM) | Suspected carcinogen, volatile organic compound (VOC) | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate | Bio-based, lower toxicity, less volatile |

| Dimethylformamide (DMF) | Reproductive toxin, VOC, high boiling point | N,N-Dimethylacetamide (DMAc) (in some cases), Cyrene™ | Bio-based (Cyrene™), lower toxicity profile |

| Benzene | Carcinogen, flammable, VOC | Toluene, Water | Lower toxicity (Toluene), non-toxic and non-flammable (Water) |

| Acetonitrile | Flammable, toxic | Water, Ethanol | Non-toxic, readily available, renewable (Ethanol) |

This table is based on general green chemistry guidelines and literature reviews on safer solvents. skpharmteco.comscribd.com

Waste Prevention and Minimization Strategies

The first principle of green chemistry, "prevention is better than cure," posits that it is best to prevent waste formation rather than treating it after it has been created. scispace.comacs.org This principle is closely linked to atom economy. Synthetic strategies that maximize atom economy, such as addition or rearrangement reactions, are inherently waste-preventing. nih.gov

One effective strategy for waste minimization is the use of one-pot, multi-component reactions (MCRs). researchgate.net These reactions combine two or more starting materials in a single step to form a complex product, avoiding the need for isolating intermediates. This reduces the consumption of solvents for separation and purification, minimizes material losses, and saves time and energy. The synthesis of various 1,5-benzodiazepine and spirooxindole derivatives has been successfully achieved using one-pot protocols, highlighting the efficiency of this approach. rsc.org Catalyst-free, multi-component reactions for synthesizing benzodiazepines have also been developed, further simplifying the process and preventing waste from catalyst-related workup steps. nih.gov

Energy Efficiency in Reaction Design

The sixth principle of green chemistry encourages minimizing the energy requirements of chemical processes by conducting syntheses at ambient temperature and pressure whenever possible. scispace.com High-energy processes contribute to environmental degradation through the consumption of fossil fuels and associated greenhouse gas emissions.

Table 3: Illustrative Comparison of Energy Input: Conventional vs. Microwave Synthesis This table compares reaction conditions for the synthesis of a 1,5-benzodiazepine derivative, illustrating potential energy efficiency gains.

| Method | Catalyst | Temperature | Time | Yield | Reference |

| Conventional Heating | Acetic Acid | Reflux | 3-12 hours | Variable | nih.gov |

| Microwave Irradiation | None | 80 °C | 8 minutes | 85% | actascientific.com |

| Solvent-Free Microwave | SiO₂/H₂SO₄ | 900 W | 1-2 minutes | 88-96% | brieflands.com |

This table collates data from different studies on related compounds to illustrate the general advantages of microwave-assisted synthesis in terms of energy and time savings.

Catalyst Design for Sustainability and Reusability

Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can, in principle, carry out a reaction an infinite number of times. acs.org Green catalyst design focuses on developing catalysts that are not only highly active and selective but also stable, non-toxic, and reusable. scispace.comresearchgate.net Reusability is crucial for industrial applications as it lowers costs and reduces the environmental burden associated with catalyst synthesis and disposal. researchgate.net

For the synthesis of related nitrogen-containing heterocycles like 1,5-benzodiazepines, a wide array of reusable catalysts has been explored. These include solid acid catalysts like zeolites, silica-supported sulfuric acid, and metal-organic frameworks (MOFs). rsc.orgnih.govresearchgate.netresearchgate.net These heterogeneous catalysts are easily separated from the reaction mixture by simple filtration and can often be reused for multiple reaction cycles without a significant loss of activity.

Table 4: Examples of Reusable Catalysts in the Synthesis of Benzodiazepine (B76468) Derivatives

| Catalyst | Solvent | Key Advantages | Reusability | Reference |

| H-MCM-22 (Zeolite) | Acetonitrile | High selectivity, ambient temperature, simple workup | Recyclable for several runs | nih.gov |

| MIL-101(Cr) (MOF) | Water or Solvent-Free | High thermal stability, low catalyst loading, high yields | Reused up to 5 times without significant loss of activity | rsc.org |

| Silica Sulfuric Acid (SSA) | Solvent-Free | Environmentally friendly, efficient, simple workup | Reusable | researchgate.net |

| Zeolite E4a | Toluene | Environmentally-friendly, high yield, cheap | Stable for three cycles | researchgate.net |

This table summarizes findings from various studies on the synthesis of 1,5-benzodiazepine derivatives, showcasing different types of reusable catalysts.

Future Research Directions and Emerging Trends for 10 Methyl 1,5 Diazecan 2 One

Exploration of Novel Synthetic Methodologies for Related Diazecane Structures

The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of 10-Methyl-1,5-diazecan-2-one and its analogs. Future research will likely focus on pioneering novel methodologies for the construction of the diazecane scaffold. This could involve the exploration of innovative cyclization strategies, the use of green chemistry principles to ensure sustainable production, and the development of stereoselective syntheses to access specific isomers with potentially unique biological activities. A key objective will be to create a synthetic toolbox that allows for the facile introduction of diverse functional groups onto the diazecane ring, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Advanced Computational Approaches for Macrocyclic Design

In silico methods are poised to play a crucial role in accelerating the research and development of this compound. Advanced computational approaches, such as density functional theory (DFT) calculations and molecular dynamics (MD) simulations, can provide deep insights into the conformational landscape, electronic properties, and potential intermolecular interactions of the molecule. These computational tools will be instrumental in designing novel diazecane derivatives with tailored properties, predicting their binding affinities to biological targets, and understanding their pharmacokinetic profiles. The synergy between computational modeling and experimental validation will be essential for the rational design of next-generation macrocyclic compounds.

Expansion of Chemical Biology Applications

The unique three-dimensional architecture of this compound makes it an attractive candidate for various chemical biology applications. Future investigations will likely explore its potential as a molecular probe to investigate biological processes, as a scaffold for the development of new therapeutic agents, or as a tool for targeted drug delivery. By attaching fluorescent tags or other reporter molecules, researchers could visualize the cellular uptake and distribution of the compound. Furthermore, its ability to interact with specific proteins or other biomolecules could be harnessed to modulate biological pathways implicated in disease.

Integration of Artificial Intelligence and Machine Learning in Research on the Compound

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of macrocyclic compounds like this compound. AI algorithms can be trained on existing chemical data to predict the properties and activities of novel diazecane derivatives, thereby significantly reducing the time and cost associated with experimental screening. ML models can also be employed to analyze complex biological data and identify potential therapeutic targets for this class of compounds. This data-driven approach will enable a more efficient and targeted exploration of the chemical space around the diazecane scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.